molecular formula C16H17Br2N5O4 B1264808 (5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Cat. No. B1264808
M. Wt: 503.1 g/mol
InChI Key: RPBHRSIJJYCYKG-PDUXPGBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide is a natural product found in Tylodina perversa, Aplysina aerophoba, and Aplysina cauliformis with data available.

Scientific Research Applications

1. Structural Analysis and Biosynthetic Implications

A study by Rogers & Molinski (2007) reported the isolation of compounds from Aplysina fulva, providing insights into the structure and potential biosynthetic pathways of similar compounds. This research aids in understanding the structural complexity and potential biosynthetic origins of (5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide.

2. Synthetic Applications and Chemical Reactions

Konovalova et al. (2014) explored the acylation of enamino tautomers, which relates to the chemical reactions and synthetic applications of compounds like the one (Konovalova, Rozhkova, Shklyaev, Slepukhin, & Maslivets, 2014). This study provides an understanding of how such complex molecules can be modified and used in synthetic chemistry.

3. Antimicrobial and Antiviral Properties

Research by Gandolfi et al. (2010) on derivatives of fistularin-3, which structurally resembles the molecule , reveals potential antimicrobial and antituberculosis applications (Gandolfi, Medina, Berlinck, de Lira, Galetti, Silva, Veloso, Ferreira, Hajdu, & Peixinho, 2010). These findings suggest that similar compounds may have significant medicinal value.

4. Catalytic Synthesis Approaches

The work of Qian et al. (2015) on the copper-catalyzed synthesis of azaspiro[4.5]deca derivatives sheds light on the synthetic methodologies applicable to creating structurally similar compounds (Qian, Liu, Song, Xiang, & Li, 2015). This research enhances our understanding of the synthetic possibilities for compounds like (5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide.

5. Potential Biological Activities

Helal et al. (2013) investigated the antibacterial and antifungal properties of related compounds, indicating the biological potential of (5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide (Helal, Abbas, Salem, Farag, & Ammar, 2013). This suggests the potential utility of such compounds in developing new antimicrobial agents.

properties

Product Name

(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

Molecular Formula

C16H17Br2N5O4

Molecular Weight

503.1 g/mol

IUPAC Name

(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C16H17Br2N5O4/c1-26-12-9(17)5-16(13(24)11(12)18)6-10(23-27-16)14(25)20-4-2-3-8-7-21-15(19)22-8/h2-3,5,7,13,24H,4,6H2,1H3,(H,20,25)(H3,19,21,22)/b3-2-/t13-,16+/m0/s1

InChI Key

RPBHRSIJJYCYKG-PDUXPGBHSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NC/C=C\C3=CN=C(N3)N)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC=CC3=CN=C(N3)N)C=C1Br)O)Br

synonyms

aplysinamisine I
aplysinamisine-I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 2
(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 3
(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 4
(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 5
(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Reactant of Route 6
(5S,6R)-N-[(Z)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

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